1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one
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Overview
Description
1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is known for its potential bioactive properties and is used in various fields such as drug discovery, material synthesis, and more.
Preparation Methods
The synthesis of 1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one involves several steps. One common method is the Michael addition of N-heterocycles to chalcones. This reaction can be catalyzed by ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride . The reaction conditions typically involve moderate temperatures and the absence of a catalyst for certain activated nucleophiles and alkenes .
Chemical Reactions Analysis
1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s bioactive properties make it useful in studying biological pathways and interactions.
Industry: The compound is used in material synthesis and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one can be compared with other similar compounds such as:
1-(4-Methoxyphenyl)-1-penten-3-one: This compound has a similar methoxyphenyl group but differs in its overall structure and reactivity.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound contains additional methoxy groups and a triazole ring, which confer different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of applications and interactions in various scientific fields.
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)azepan-1-yl]pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-3-4-8-18(20)19-13-6-5-7-16(14-19)15-9-11-17(21-2)12-10-15/h3,9-12,16H,1,4-8,13-14H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYIPIWDHWTYCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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